![molecular formula C12H14N2S B11731584 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B11731584.png)
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-phenylethylamine with thiazole derivatives under specific conditions. One common synthetic route includes the condensation of 2-phenylethylamine with 4-chloromethylthiazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
作用機序
The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar phenylethyl group but differs in the heterocyclic ring structure, which is a piperidine instead of a thiazole.
2-(2-Phenylethyl)chromone derivatives: These compounds share the phenylethyl group but have a chromone ring structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its thiazole ring, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C12H14N2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC名 |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8,13H2 |
InChIキー |
RDDFEYQFJDAJOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


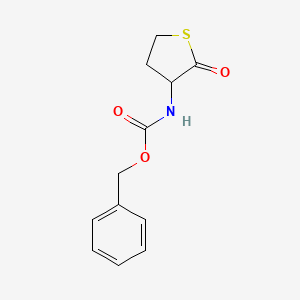
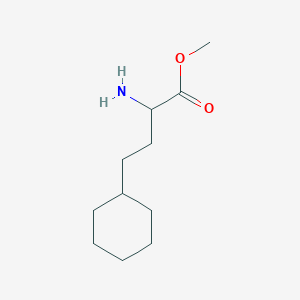
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)
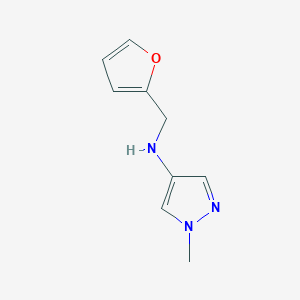
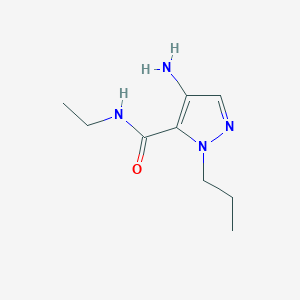
![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)

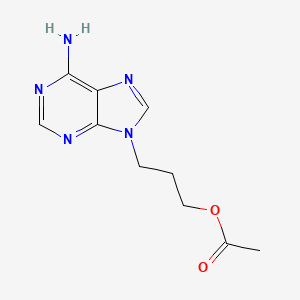
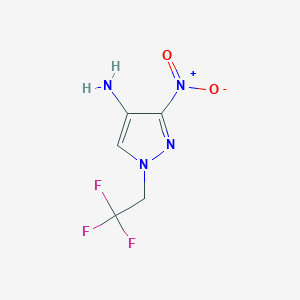
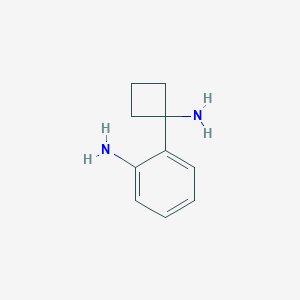
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731577.png)
